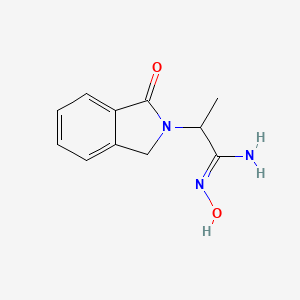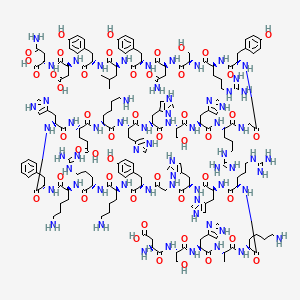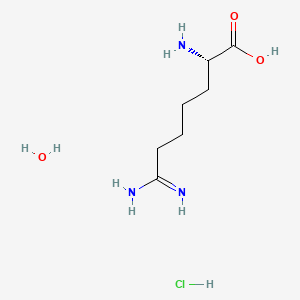
2-Methyl-cis-3-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-cis-3-pentenoic acid is an organic compound with the molecular formula C6H10O2. It is a type of pentenoic acid, characterized by a five-carbon chain with a double bond and a carboxylic acid group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-cis-3-pentenoic acid can be synthesized through several methods. One common approach involves the α-bromination of the corresponding saturated acid, followed by dehydrobromination . Another method uses piperylene, carbon monoxide, and water as raw materials, with noble metal rhodium salt and organic phosphine ligand as catalysts . This method involves a Reppe synthesis process, which first produces a cis-trans isomerization intermediate, followed by isomerization to generate the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of piperylene and carbon monoxide in the presence of catalysts is particularly favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-cis-3-pentenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., bromine or chlorine) and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-cis-3-pentenoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-cis-3-pentenoic acid involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-cis-3-pentenoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid: Differing by the position of the double bond, this compound has distinct chemical and physical properties.
3-Pentenoic acid: Another isomer with the double bond in a different position, leading to variations in reactivity and applications.
4-Pentenoic acid: This compound has the double bond at the fourth carbon, resulting in unique properties and uses.
Eigenschaften
CAS-Nummer |
55894-36-5 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(Z)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
InChI-Schlüssel |
NFRJJFMXYKSRPK-ARJAWSKDSA-N |
Isomerische SMILES |
C/C=C\C(C)C(=O)O |
Kanonische SMILES |
CC=CC(C)C(=O)O |
Siedepunkt |
199.00 to 200.00 °C. @ 760.00 mm Hg |
Löslichkeit |
very slightly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
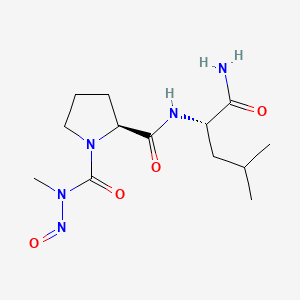
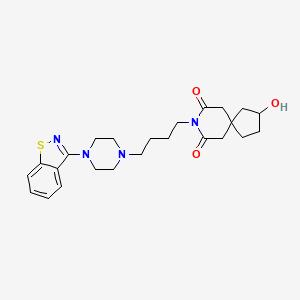
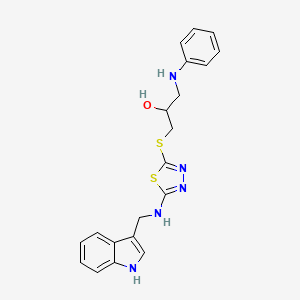
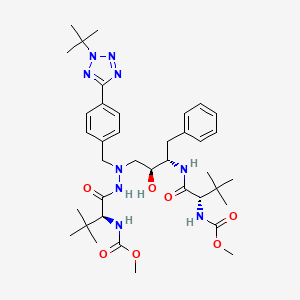
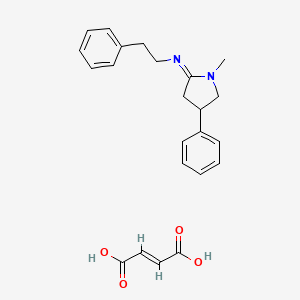
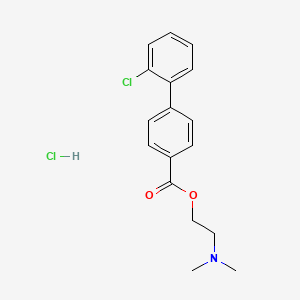
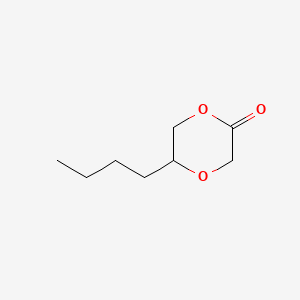

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
